![molecular formula C11H11NO2 B177279 Methyl 6-methyl-1h-indole-3-carboxylate CAS No. 163083-65-6](/img/structure/B177279.png)
Methyl 6-methyl-1h-indole-3-carboxylate
Overview
Description
“Methyl 6-methyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 163083-65-6 . It has a molecular weight of 189.21 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11NO2/c1-7-3-4-8-9 (11 (13)14-2)6-12-10 (8)5-7/h3-6,12H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives
Methyl 6-methyl-1h-indole-3-carboxylate has been utilized in the synthesis of novel tryptophan analogs, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate. These derivatives are designed for peptide and peptoid conformation elucidation studies, with a focus on limiting the conformational flexibility of the side chain while keeping amine and carboxylic acid groups available for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Application in Synthesis of Dibromoindoles
Another application of methyl indole-3-carboxylate is its regioselective dibromination to produce methyl 5,6-dibromoindole-3-carboxylate. This compound is a stepping stone to access 5,6-dibromoindole, which serves as a building block in the synthesis of natural and non-natural dibromoindole derivatives, including compounds like meridianin F (Parsons et al., 2011).
Novel Method for Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives
A novel synthesis route for 1-methyl-1H-indole-3-carboxylate using cross-dehydrogenative coupling has been reported. This method highlights a simple procedure with good to excellent yields, showcasing an efficient approach for the preparation of indole derivatives (Akbari & Faryabi, 2023).
Anti-Cancer Activity
Research has also explored the anti-cancer activities of methyl indole-3-carboxylate derivatives. For instance, two new derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, have shown potential as potent antitumor agents, inhibiting the growth of various cancer cell lines (Niemyjska et al., 2012).
Microwave-Assisted Synthesis
A microwave-assisted synthesis approach for 2-methyl-1H-indole-3-carboxylate derivatives was reported, demonstrating high efficiency and regioselectivity in producing functionalized indole derivatives. This method offers advantages in yields and reaction times compared to conventional methods (Bellavita et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Methyl 6-methyl-1H-indole-3-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 6-methyl-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDFQYDDBCJGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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